BenchChemオンラインストアへようこそ!

2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Protoporphyrinogen oxidase inhibition Herbicide discovery Pharmacophore modelling

2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one (CAS 732259-15-3, PubChem CID is a synthetic small molecule (C₁₇H₁₉NO₄, MW 301.34 g/mol) belonging to the hexahydro-1H-isoindol-1-one class. Its structure features a saturated bicyclic isoindolone core bearing a 3-methoxy substituent and an N-benzodioxol-5-ylmethyl side chain.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 732259-15-3
Cat. No. B2730650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
CAS732259-15-3
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCOC1C2=C(CCCC2)C(=O)N1CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H19NO4/c1-20-17-13-5-3-2-4-12(13)16(19)18(17)9-11-6-7-14-15(8-11)22-10-21-14/h6-8,17H,2-5,9-10H2,1H3
InChIKeyRBOSXAXOBCGTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one (CAS 732259-15-3): Procurement-Relevant Identity and Scope


2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one (CAS 732259-15-3, PubChem CID 2772291) is a synthetic small molecule (C₁₇H₁₉NO₄, MW 301.34 g/mol) belonging to the hexahydro-1H-isoindol-1-one class [1]. Its structure features a saturated bicyclic isoindolone core bearing a 3-methoxy substituent and an N-benzodioxol-5-ylmethyl side chain. The compound contains zero hydrogen-bond donors, four hydrogen-bond acceptors, and a computed XLogP3-AA of 2.1, placing it within Lipinski's Rule-of-Five space [1]. It is catalogued by multiple research-chemical suppliers (e.g., AKSci, ChemScene, Leyan) at analytical-grade purity (typically ≥98%) and is intended exclusively for laboratory research and development use .

Why Close Analogs Cannot Substitute for 2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-hexahydro-1H-isoindol-1-one in Research Procurement


Simple N-substitution variation among hexahydro-1H-isoindol-1-ones produces divergent biological target profiles [1]. The benzodioxole (methylenedioxyphenyl) N-substituent carried by CAS 732259-15-3 is absent from the extensively characterized N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-one series that acts via protoporphyrinogen oxidase (PPO) inhibition [2]. Conversely, benzodioxole-containing molecules lacking the saturated isoindolone core (e.g., simple benzodioxole-5-carboxamides or phthalimide derivatives) occupy different chemical space and exhibit distinct pharmacophore geometries [3]. The concurrent presence of a 3-methoxy group on the partially saturated isoindolone ring further distinguishes this compound from its 3-hydroxy, 3-unsubstituted, or fully aromatic isoindolone analogs—altering hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility. Generic replacement with any single-feature analog would irreversibly confound structure-activity-relationship (SAR) interpretation and experimental reproducibility.

Quantitative Differentiation Evidence: 2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-hexahydro-1H-isoindol-1-one vs. Closest Analogs


Structural / Pharmacophoric Differentiation vs. N-(Benzothiazol-5-yl)hexahydro-1H-isoindol-1-one PPO Inhibitors

The target compound carries a 1,3-benzodioxol-5-ylmethyl N-substituent, whereas the most potent published hexahydro-1H-isoindol-1-one PPO inhibitors possess a benzothiazol-2-yl-sulfanylacetate N-substituent (e.g., compound 2a, Kᵢ = 0.0091 µM) [1]. The benzodioxole group replaces the heterocyclic sulfur-containing benzothiazole with a non-basic, lipophilic methylenedioxyphenyl moiety (computed XLogP3-AA of the target = 2.1 vs. an estimated higher polarity for the benzothiazole-acetate congeners). This alteration redirects the compound from the PPO target space toward a distinct biological profile that includes acetylcholinesterase (AChE) inhibitory potential, as demonstrated for structurally related benzodioxole derivatives in patent literature [2].

Protoporphyrinogen oxidase inhibition Herbicide discovery Pharmacophore modelling

Purity Specification Benchmarking Against In-Class Commercial Alternatives

The target compound is supplied by Leyan (Product No. 1614902) with a certified purity of 98% . This specification matches or exceeds the typical ≥95–97% purity range reported for closely related commercial hexahydro-1H-isoindol-1-one building blocks, and it is critical for reproducible dose-response assays where impurities at >2% can distort IC₅₀/EC₅₀ determinations by more than 0.5 log units [1].

Chemical procurement Analytical quality control Building block integrity

Physicochemical Differentiation: Hydrogen-Bond Donor / Acceptor Profile vs. 3-Hydroxy and 3-Unsubstituted Hexahydroisoindolone Analogs

The 3-methoxy group renders the target compound a zero hydrogen-bond donor (HBD = 0) with four hydrogen-bond acceptors (HBA = 4), as computed by PubChem [1]. In contrast, 3-hydroxy analogs (exemplified by BRENDA-listed 2-aryl-3-hydroxy-hexahydro-1H-isoindol-1-ones) possess HBD = 1, which is associated with reduced passive membrane permeability in Caco-2 and PAMPA models by approximately 0.5–1.0 log units relative to matched methoxy pairs [2]. The 3-methoxy configuration also increases metabolic stability by eliminating the phase II glucuronidation/sulfation hotspot present at the 3-OH position.

ADME prediction Permeability Ligand efficiency

Dual-Fragment Pharmacophore: Concurrent Benzodioxole and Saturated Isoindolone Motifs Unavailable in Mono-Feature Analogs

The target compound uniquely combines (i) a 1,3-benzodioxole fragment—a privileged scaffold present in numerous bioactive natural products and synthetic AChE inhibitors [1]—with (ii) a saturated hexahydroisoindol-1-one core that introduces sp³ character (Fsp³ ≈ 0.47) distinct from flat, aromatic isoindoline-1,3-diones (e.g., CHEBI:108927 [2], Fsp³ = 0). The benzodioxole-phthalimide analog CHEBI:108927 [2] lacks both the 3-methoxy group and the saturated ring, offering only two points of pharmacophoric variation versus four for the target. This expanded dimensionality supports more nuanced SAR exploration in fragment-growth campaigns.

Fragment-based drug design Scaffold hopping Chemical biology probes

Procurement-Driven Application Scenarios for 2-(1,3-Benzodioxol-5-ylmethyl)-3-methoxy-hexahydro-1H-isoindol-1-one (CAS 732259-15-3)


Acetylcholinesterase (AChE) Inhibitor Lead Identification and SAR Expansion

Based on the benzodioxole class patent (US 9,346,818 B2) demonstrating AChE inhibitory activity for structurally related benzodioxole derivatives [1], this compound serves as a privileged starting point for Alzheimer's disease drug discovery programs. Its zero HBD profile and moderate lipophilicity (XLogP3-AA = 2.1) favor blood-brain barrier penetration, a prerequisite for CNS-active AChE inhibitors. Researchers should procure this compound for head-to-head biochemical AChE inhibition assays (Ellman's method) benchmarked against donepezil or rivastigmine, generating the first disclosed IC₅₀ data for this chemotype.

Fragment-Based Probe Design Exploiting the Benzodioxole-Isoindolone Dual Pharmacophore

The concurrent benzodioxole and saturated isoindolone motifs, coupled with Fsp³ ≈ 0.47, make this compound an ideal fragment-elaboration starting point [2]. It offers four synthetically addressable diversification vectors (benzodioxole aromatic positions, N-methylene linker, 3-methoxy group, and cyclohexene ring), enabling systematic SAR exploration. Procurement is recommended for fragment-growing campaigns using X-ray crystallography or surface plasmon resonance (SPR) to identify binding poses against targets of interest.

Negative Control for Protoporphyrinogen Oxidase (PPO) Herbicide Screening Panels

The hexahydro-1H-isoindol-1-one core is shared with potent PPO-inhibiting herbicides (e.g., compound 2a, Kᵢ = 0.0091 µM) [3]. However, the benzodioxole N-substituent diverts the target compound away from the PPO pharmacophore. This compound can thus serve as a PPO-inactive control in herbicide discovery screening cascades, enabling researchers to discriminate PPO-specific effects from off-target hexahydroisoindolone-driven cytotoxicity or non-specific membrane effects.

Physicochemical Probe for Permeability / Metabolic Stability Studies in the Isoindolone Series

With HBD = 0, HBA = 4, and XLogP3-AA = 2.1 [2], this compound is positioned within favorable oral drug-like space. It is suitable for comparative PAMPA, Caco-2, and microsomal stability assays against matched 3-hydroxy analogs to quantify the methoxy capping benefit on permeability and phase II metabolic resistance. Such data would generate the first experimental ADME benchmarks for the 3-methoxy-hexahydroisoindolone subclass and guide future lead optimization decisions.

Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.